molecular formula C21H22N4O2S B2684109 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one CAS No. 1209663-76-2

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2684109
CAS No.: 1209663-76-2
M. Wt: 394.49
InChI Key: YYFFKOGTMGTPGE-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzodiazole ring, a thiophene ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-20(13-25-14-22-17-4-1-2-5-18(17)25)23-7-9-24(10-8-23)21(27)16-12-15(16)19-6-3-11-28-19/h1-6,11,14-16H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFFKOGTMGTPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=NC3=CC=CC=C32)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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